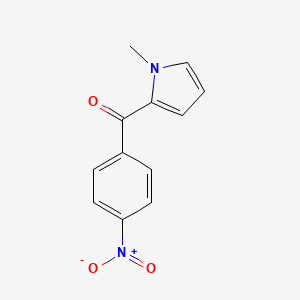
(1-Methyl-1H-pyrrol-2-yl)(4-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-1H-pyrrol-2-yl)(4-nitrophenyl)methanone is an organic compound that features a pyrrole ring substituted with a methyl group and a nitrophenyl group attached to a methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrrol-2-yl)(4-nitrophenyl)methanone typically involves the reaction of 1-methylpyrrole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
化学反応の分析
Types of Reactions
(1-Methyl-1H-pyrrol-2-yl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanone moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the methanone moiety under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (1-Methyl-1H-pyrrol-2-yl)(4-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its nitrophenyl group can be tagged with fluorescent markers, making it useful in imaging studies.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. For example, compounds with similar structures have shown promise as anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of (1-Methyl-1H-pyrrol-2-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. These interactions can alter cellular pathways and result in various biological effects.
類似化合物との比較
Similar Compounds
(1-methyl-1H-pyrrol-2-yl)-(4-aminophenyl)-methanone: Similar structure but with an amino group instead of a nitro group.
(1-methyl-1H-pyrrol-2-yl)-(4-chlorophenyl)-methanone: Similar structure but with a chloro group instead of a nitro group.
(1-methyl-1H-pyrrol-2-yl)-(4-methylphenyl)-methanone: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (1-Methyl-1H-pyrrol-2-yl)(4-nitrophenyl)methanone imparts unique electronic and steric properties that influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
特性
CAS番号 |
157846-99-6 |
|---|---|
分子式 |
C12H10N2O3 |
分子量 |
230.22 g/mol |
IUPAC名 |
(1-methylpyrrol-2-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C12H10N2O3/c1-13-8-2-3-11(13)12(15)9-4-6-10(7-5-9)14(16)17/h2-8H,1H3 |
InChIキー |
BCYUCOTXUBWXBX-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















